molecular formula C11H16N4O2 B3152910 3-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS No. 74628-20-9

3-(4-Methylpiperazin-1-yl)-2-nitroaniline

Cat. No. B3152910
CAS RN: 74628-20-9
M. Wt: 236.27
InChI Key: XXUUIQMQPSMPJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(4-Methylpiperazin-1-yl)-2-nitroaniline”, there are related compounds that have been synthesized. For instance, a new piperazine compound (LQFM182) was synthesized and its anti-nociceptive and anti-inflammatory effects were investigated . Another study synthesized a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents .

Scientific Research Applications

Synthesis of Benzimidazoles

A study by Özil et al. (2018) explored the synthesis of novel benzimidazole derivatives, which included compounds related to 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. These compounds were synthesized for potential applications as glucosidase inhibitors with antioxidant activity. The study demonstrated the effective synthesis of benzimidazoles through a 'onepot' nitro reductive cyclization reaction and assessed their antioxidant and α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).

Synthesis of New Amides

Koroleva et al. (2011) reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. The study involved the synthesis of several amides from 4-methyl-3-nitroaniline and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, with potential applications in medicinal chemistry (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Synthesis of Unsymmetrical “End-off” Phenoxo Bridged Complexes

Bharathi et al. (2009) synthesized new classes of unsymmetrical aminomethylated N-methylpiperazine ligands, including compounds related to 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. These were utilized in the synthesis of mononuclear and binuclear complexes of Cu(II), Ni(II), and Zn(II) with potential applications in catalytic and antimicrobial studies (Bharathi, Sreedaran, Priya, Rahiman, Rajesh, Jagadish, Kaviyarasan, & Narayanan, 2009).

Discovery of SIRT6 Inhibitors

Sun et al. (2020) discovered a series of new SIRT6 inhibitors containing 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives. These compounds, particularly compound 6d, showed promising results as potential agents for the treatment of diabetes, indicating the relevance of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline derivatives in this context (Sun, Chen, Huang, Li, Tian, Yang, & Li, 2020).

Studies on Anticancer Activity

Konovalenko et al. (2022) conducted a comparative analysis of the anti-cancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents, including compounds related to 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. This study highlighted the potential of these compounds in developing new anticancer drugs (Konovalenko, Zhirnov, Shablykin, Shablykina, Moskvina, & Brovarets, 2022).

Safety and Hazards

The safety data sheet for a related compound “3-(4-Methylpiperazin-1-yl)benzoic acid” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUUIQMQPSMPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)-2-nitroaniline

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-nitro-phenylamine (172.6 mg, 1 mmol) and 1-methyl-piperazine (1.5 mL) was heated at 200° C. in a Biotage Initiator Sixty microwave reactor for 15 min, cooled to the room temperature, and concentrated under reduced pressure. The residue was purified by chromatography (500:10:1 CH2Cl2/MeOH/28% aqueous NH4OH) to afford the title compound (139 mg, 59%). 1H NMR (MeOH-d4) δ 2.32 (s, 3H), 2.55 (m, 4H), 2.99 (m, 4H), 6.45 (d, J=9 Hz, 1H), 6.57 (d, J=9 Hz, 1H), 7.15 (dd, J=9 Hz and 9 Hz, 1H). ESI-MS m/z 237.3 (MH+).
Quantity
172.6 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Initiator Sixty
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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